molecular formula C12H22N2O B7516950 3-(Azepan-1-yl)azepan-2-one

3-(Azepan-1-yl)azepan-2-one

Cat. No. B7516950
M. Wt: 210.32 g/mol
InChI Key: CMKSEWMFSWOPLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Azepan-1-yl)azepan-2-one, also known as 2-Azepanyl-1-azepanone, is a cyclic compound with a molecular formula of C10H17NO. This compound is widely used in scientific research due to its unique properties and potential applications.

Scientific Research Applications

3-(Azepan-1-yl)azepan-2-one has a wide range of potential applications in scientific research. One of the most promising areas of research is in the development of new drugs. This compound has been shown to have potential as a drug candidate for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.

Mechanism of Action

The mechanism of action of 3-(Azepan-1-yl)azepan-2-one is not fully understood, but it is believed to work by inhibiting certain enzymes or proteins in the body. This inhibition can lead to a variety of physiological effects, including the suppression of tumor growth and the prevention of neurodegenerative diseases.
Biochemical and Physiological Effects
3-(Azepan-1-yl)azepan-2-one has been shown to have a variety of biochemical and physiological effects. In laboratory studies, this compound has been found to inhibit the growth of cancer cells and reduce the production of amyloid beta, a protein that is associated with Alzheimer's disease. Additionally, this compound has been shown to have antioxidant properties and may help to protect against oxidative stress.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-(Azepan-1-yl)azepan-2-one in laboratory experiments is its unique properties. This compound is highly stable and can be easily synthesized, making it an ideal candidate for drug development. However, one limitation of using this compound is its potential toxicity. Further research is needed to determine the safe dosage levels and potential side effects of this compound.

Future Directions

There are many potential future directions for research on 3-(Azepan-1-yl)azepan-2-one. One area of interest is in the development of new drugs for the treatment of cancer and neurodegenerative diseases. Additionally, further research is needed to better understand the mechanism of action of this compound and its potential side effects. Finally, there is a need for more studies to determine the optimal dosage levels for this compound and its potential interactions with other drugs.

Synthesis Methods

The synthesis of 3-(Azepan-1-yl)azepan-2-one is typically achieved through the reaction between 1,6-diaminohexane and diethyl carbonate in the presence of a catalyst. This reaction produces the desired compound along with ethanol and diethylamine as byproducts. The purity of the compound can be improved through recrystallization from a suitable solvent.

properties

IUPAC Name

3-(azepan-1-yl)azepan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O/c15-12-11(7-3-4-8-13-12)14-9-5-1-2-6-10-14/h11H,1-10H2,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMKSEWMFSWOPLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C2CCCCNC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Azepan-1-yl)azepan-2-one

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